Ethyl 3,5-dimethyl-2-nitrobenzoate
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Overview
Description
Ethyl 3,5-dimethyl-2-nitrobenzoate is an organic compound with the molecular formula C11H13NO4. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by methyl groups, and the hydrogen atom at position 2 is replaced by a nitro group. The carboxylic acid group is esterified with ethanol, forming the ethyl ester. This compound is used in various chemical syntheses and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dimethyl-2-nitrobenzoate can be synthesized through a multi-step process involving nitration, esterification, and methylation reactions. One common synthetic route involves the following steps:
Nitration: The nitration of 3,5-dimethylbenzoic acid using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 2-position.
Esterification: The resulting 3,5-dimethyl-2-nitrobenzoic acid is then esterified with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The process involves the use of large reactors for nitration and esterification, with continuous monitoring of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dimethyl-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron and hydrochloric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or iron with hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide.
Major Products Formed
Reduction: Ethyl 3,5-dimethyl-2-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3,5-dimethyl-2-nitrobenzoic acid and ethanol.
Scientific Research Applications
Ethyl 3,5-dimethyl-2-nitrobenzoate is used in various scientific research applications, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules and as a reagent in organic reactions.
Biology: In studies involving the modification of biomolecules and as a probe in biochemical assays.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and in drug discovery research.
Industry: In the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3,5-dimethyl-2-nitrobenzoate depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the ester group is replaced by a nucleophile through the formation of a tetrahedral intermediate. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Ethyl 3,5-dimethyl-2-nitrobenzoate can be compared with other similar compounds such as:
Ethyl 3,5-dinitrobenzoate: Similar structure but with an additional nitro group, leading to different reactivity and applications.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.
3,5-Dimethyl-2-nitrobenzoic acid: The carboxylic acid form of the compound, which has different solubility and reactivity compared to the ester form.
This compound is unique due to its specific substitution pattern and the presence of both nitro and ester functional groups, which provide a wide range of reactivity and applications in various fields of research and industry.
Properties
IUPAC Name |
ethyl 3,5-dimethyl-2-nitrobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-4-16-11(13)9-6-7(2)5-8(3)10(9)12(14)15/h5-6H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SISYZZPUAIMEBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1[N+](=O)[O-])C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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